2-bromo-4-chloro-5-iodo-6-methylpyrimidine
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Overview
Description
2-bromo-4-chloro-5-iodo-6-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of bromine, chlorine, iodine, and methyl substituents at positions 2, 4, 5, and 6, respectively. The unique combination of these substituents imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-5-iodo-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the halogenation of a pyrimidine derivative. For instance, starting with 2,4,6-trimethylpyrimidine, selective halogenation can be achieved using reagents such as N-bromosuccinimide (NBS) for bromination, N-chlorosuccinimide (NCS) for chlorination, and iodine monochloride (ICl) for iodination. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require catalysts or specific temperature control to ensure regioselectivity and high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance reaction efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chloro-5-iodo-6-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions, altering the oxidation state of the substituents or the pyrimidine ring itself.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura or Heck coupling, where the halogen atoms are replaced with aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and alkoxides (RO-). Conditions often involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while coupling reactions can produce biaryl or vinyl derivatives of pyrimidine .
Scientific Research Applications
2-bromo-4-chloro-5-iodo-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals. Its unique halogenation pattern allows for selective functionalization and derivatization.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential as kinase inhibitors and antimicrobial agents.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents for cancer, infectious diseases, and inflammatory conditions.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-5-iodo-6-methylpyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The halogen substituents can enhance binding affinity and specificity through halogen bonding, hydrophobic interactions, and electronic effects. For instance, in kinase inhibition, the compound may bind to the ATP-binding site, blocking the enzyme’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-chloro-5-iodopyrimidine
- 2-bromo-4-chloro-6-methylpyrimidine
- 2-bromo-5-iodo-6-methylpyrimidine
Uniqueness
2-bromo-4-chloro-5-iodo-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three different halogens (bromine, chlorine, iodine) and a methyl group allows for diverse chemical transformations and applications. Compared to similar compounds, it offers greater versatility in synthetic modifications and potential biological activities .
Properties
CAS No. |
2731006-95-2 |
---|---|
Molecular Formula |
C5H3BrClIN2 |
Molecular Weight |
333.4 |
Purity |
95 |
Origin of Product |
United States |
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